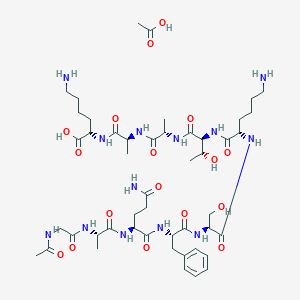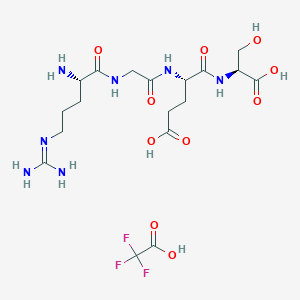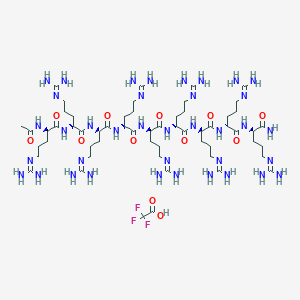
Tumor Mucin Antigen (13-21)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tumor Mucin Antigen
Aplicaciones Científicas De Investigación
Overview of Mucin Antigens in Cancer Research
Mucins like MUC1 and MUC2 are over-expressed on the surface of many tumors, making them significant in cancer research. Studies have shown that conjugating these mucins to keyhole limpet hemocyanin (KLH) and using immunological adjuvants like QS-21 can induce strong antibody responses, which are critical in targeting tumor cells (Ragupathi et al., 2002).
Immunotherapy and Vaccine Development
Immunotherapy strategies often target mucins for vaccine development. MUC1, a recognized tumor-specific antigen, has been used to develop various glycopeptide anti-cancer vaccines. These vaccines have employed different antigenic carrier proteins and adjuvants to enhance immunogenicity, showing promise in tumor or mouse models (Hossain & Wall, 2016). Mucin-1 conjugates with bacteriophage Qβ have led to potent antibody and cytotoxic T cell responses, highlighting their potential as anticancer vaccines (Yin et al., 2018).
Unique Properties of Mucin Antigens
MUC1 expressed on tumors can be considered a tumor-specific antigen, as its expression on normal cells is hidden from the immune system. Its aberrant glycosylation on tumors creates new epitopes recognized by the immune system, making it a universal immunogen and target (Finn et al., 1995). The mucin MUC1's tandemly repeating epitopes, under-glycosylation, and cell surface expression are central to immune recognition, posing challenges and opportunities in vaccine design (Barratt-Boyes, 1996).
Genetic Engineering for Immunotherapy
Genetic engineering has enabled high-level expression of tumor antigen MUC1 on human dendritic cells, enhancing their potential in immunotherapeutic treatment for tumors expressing MUC1 (Henderson et al., 1996).
Clinical Applications and Challenges
Despite the promising results in preclinical and early-stage clinical trials, there are still challenges in the application of mucin-based cancer vaccines. The development of vaccines against MUC1 and other mucin antigens needs to consider the unique properties of these antigens for effective cancer treatment (Graham et al., 1996).
Propiedades
Secuencia |
LLLTVLTVV |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Tumor Mucin Antigen (13-21) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






